molecular formula C15H24N6O B5327335 N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue B5327335
Poids moléculaire: 304.39 g/mol
Clé InChI: GDHJJIQWDAKUCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that binds to and inhibits the activity of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promise as a potential therapeutic agent in the treatment of various B cell malignancies and autoimmune disorders.

Mécanisme D'action

N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine works by binding to BTK and inhibiting its activity. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for B cell survival and proliferation. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, as well as the induction of apoptosis in B cells. This compound has also been shown to inhibit the activity of other kinases in the B cell receptor signaling pathway, such as AKT and ERK.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. This compound is rapidly absorbed and distributed to tissues, including lymphoid organs, where it exerts its anti-tumor and immunomodulatory effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B cells. However, there are also limitations to using this compound in lab experiments, including its high cost, the complexity of its synthesis, and the need for specialized equipment and expertise to handle the compound safely.

Orientations Futures

There are several potential future directions for the development of N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds. These include:
1. Combination therapy: this compound has shown efficacy in combination with other therapies, such as anti-CD20 antibodies and PI3K inhibitors. Future studies could explore the optimal combinations and dosing regimens for these therapies.
2. Biomarker identification: Biomarkers that predict response to this compound could be identified and used to guide patient selection and treatment.
3. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Future studies could explore the use of this compound in other B cell malignancies and autoimmune disorders.
4. Structural optimization: The synthesis of this compound is complex and expensive. Future studies could explore the development of simpler and more cost-effective synthesis methods, as well as the optimization of the compound's structure for improved potency and selectivity.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical models of B cell malignancies and autoimmune disorders. Further research is needed to fully understand its mechanism of action, optimize its synthesis and dosing regimens, and evaluate its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, including the preparation of key intermediates and the final coupling reaction. The process is complex and involves the use of various reagents and solvents. The yield and purity of the final product are critical for its effectiveness and safety.

Applications De Recherche Scientifique

N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

IUPAC Name

N,1,6-trimethyl-N-(2-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O/c1-11(21-5-7-22-8-6-21)10-19(3)14-13-9-16-20(4)15(13)18-12(2)17-14/h9,11H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHJJIQWDAKUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N(C)CC(C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.